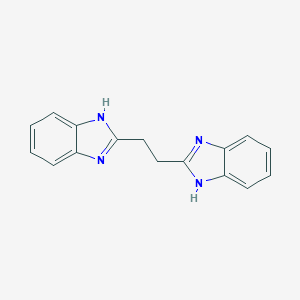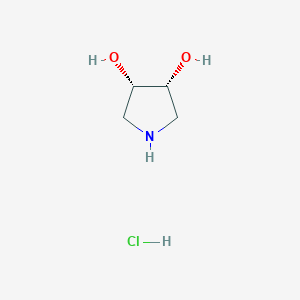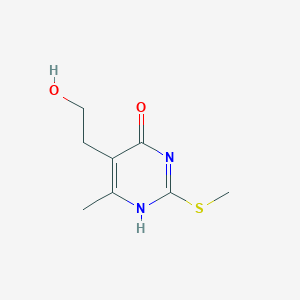
2-丁烯酰胺,N-苯基-,(2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
N-phenylbut-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
N-phenylbut-2-enamide can be synthesized through several methods. One common synthetic route involves the reaction of crotonic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-phenylbut-2-enamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
N-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated amides. Substitution reactions result in various substituted phenyl derivatives.
作用机制
The mechanism of action of N-phenylbut-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes, including enzyme activity and gene expression.
相似化合物的比较
Similar Compounds
N-Phenylacrylamide: Similar structure but with a different position of the double bond.
N-Phenylmaleimide: Contains a maleimide group instead of a butenamide group.
N-Phenylsuccinimide: Lacks the double bond present in N-phenylbut-2-enamide.
Uniqueness
N-phenylbut-2-enamide is unique due to its specific double bond configuration (E-isomer) and the presence of both a phenyl group and an amide group
属性
CAS 编号 |
17645-30-6 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC 名称 |
(E)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |
InChI 键 |
BZSYYMAHNJHZCB-QHHAFSJGSA-N |
SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
手性 SMILES |
C/C=C/C(=O)NC1=CC=CC=C1 |
规范 SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
同义词 |
2-ButenaMide, N-phenyl-, (2E)- |
产品来源 |
United States |
Q1: Why is the Z stereochemistry of butenanilide derivatives crucial for high enantioselectivity in asymmetric Heck reactions?
A1: The Z stereochemistry of the butenanilide starting material is crucial for achieving high enantioselectivity during the asymmetric Heck cyclization. [, ] This is likely due to steric interactions in the transition state of the reaction. The specific orientation of the Z-olefin in proximity to the chiral catalyst (e.g., Pd-BINAP) allows for preferential formation of one enantiomer over the other.
Q2: What is the significance of using butenanilide derivatives in the synthesis of physostigmine?
A2: Butenanilide derivatives provide a versatile handle for constructing the tricyclic core of physostigmine and its analogs. [, ] The key step involves an intramolecular asymmetric Heck reaction, which forms a quaternary carbon center with high enantiomeric excess. This strategy allows access to either enantiomer of physostigmine by selecting the appropriate chiral ligand for the palladium catalyst.
Q3: Can the butenanilide strategy be extended to synthesize other complex molecules besides physostigmine?
A3: Yes, the asymmetric Heck cyclization of Z-butenanilides offers a general approach to synthesize various 3-alkyl-3-aryloxindoles, important structural motifs found in many bioactive compounds. [] Researchers have successfully incorporated a diverse range of aryl and heteroaryl substituents onto the oxindole core, highlighting the method's versatility.
Q4: Are there any limitations to the types of substituents compatible with this asymmetric Heck cyclization?
A4: While generally broadly applicable, certain substituents can impact the efficiency and enantioselectivity of the Heck cyclization. [] For instance, aryl substituents bearing ortho-nitro or basic amine groups are not well-tolerated, likely due to their potential to coordinate with the palladium catalyst and interfere with the reaction. Extremely bulky substituents may also hinder the cyclization process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]-](/img/structure/B182019.png)




![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)


![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)




